5-Fluoro-2-nitrobenzamide: A Technical Overview of Chemical Properties and Structure
5-Fluoro-2-nitrobenzamide: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Fluoro-2-nitrobenzamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its precursor, 5-fluoro-2-nitrobenzoic acid, and established chemical principles to offer a comprehensive profile for research and development purposes.
Core Chemical Properties
The quantitative properties of 5-Fluoro-2-nitrobenzamide are summarized in the table below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on the known data of its parent compound, 5-fluoro-2-nitrobenzoic acid, and general principles of organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₃ | Calculated |
| Molecular Weight | 184.13 g/mol | Calculated |
| Appearance | White to pale yellow crystalline powder | Inferred |
| Melting Point | >134 °C | Inferred from precursor[1] |
| Boiling Point | >344.2 °C | Inferred from precursor[1] |
| pKa | ~17 (amide proton) | Estimated |
| LogP | ~1.5 | Estimated |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Inferred |
Chemical Structure
The chemical structure of 5-Fluoro-2-nitrobenzamide is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxamide group at the 1-position.
Structural Identifiers:
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InChI Key: (Not available)
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SMILES: C1=CC(=C(C=C1F)C(=O)N)--INVALID-LINK--[O-] (Isomeric)
Experimental Protocols
Proposed Synthesis of 5-Fluoro-2-nitrobenzamide from 5-Fluoro-2-nitrobenzoic Acid
This protocol describes a plausible two-step method for the synthesis of 5-Fluoro-2-nitrobenzamide, starting from the commercially available 5-fluoro-2-nitrobenzoic acid. The procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-2-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 5-10 equivalents).
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Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-fluoro-2-nitrobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 5-Fluoro-2-nitrobenzamide
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Reaction Setup: Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
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Amidation: Slowly add a solution of concentrated aqueous ammonia (excess) to the stirred solution of the acid chloride.
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Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.
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Isolation and Purification: Quench the reaction with water. The precipitated solid product, 5-Fluoro-2-nitrobenzamide, can be collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization Workflow
The structural confirmation and purity assessment of the synthesized 5-Fluoro-2-nitrobenzamide can be achieved through a combination of standard analytical techniques.
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Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the proton environment and confirm the substitution pattern on the aromatic ring.
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¹³C NMR: To identify the number of unique carbon atoms.
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¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretches of the amide and the N-O stretches of the nitro group.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[2]
Potential Biological Activity and Applications
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Enzyme Inhibition: Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive species with antimicrobial or cytotoxic effects.
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Medicinal Chemistry Scaffold: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The strategic placement of the fluorine atom in this molecule could modulate its pharmacokinetic and pharmacodynamic properties.
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Precursor for Further Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.
Further research is required to elucidate the specific biological activities and potential applications of 5-Fluoro-2-nitrobenzamide.
